
6-Chlorobenzofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorobenzofuran-3-carbaldehyde is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a chlorine atom at the 6th position and an aldehyde group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichloropyrazine with phenol in the presence of aluminum chloride (AlCl3), which facilitates the formation of the benzofuran ring . Another approach involves the use of salicylic aldehyde derivatives with ethyl diazoacetates in a medium of tetrafluoroboric acid (HBF4), followed by treatment with concentrated sulfuric acid (H2SO4) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chlorobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 6-Chlorobenzofuran-3-carboxylic acid.
Reduction: 6-Chlorobenzofuran-3-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chlorobenzofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chlorobenzofuran-3-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. Its biological activities may be attributed to its ability to form reactive intermediates that can interact with cellular components, leading to the observed pharmacological effects .
Comparación Con Compuestos Similares
- 4-Bromo-6-chlorobenzofuran-3-carbaldehyde
- 6-Chloro-1-benzofuran-7-carbaldehyde
- 3-Chlorobenzofuran-6-carbaldehyde
Comparison: 6-Chlorobenzofuran-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological profiles and synthetic utility .
Propiedades
Fórmula molecular |
C9H5ClO2 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
6-chloro-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H |
Clave InChI |
SMYWOLASDJCFJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


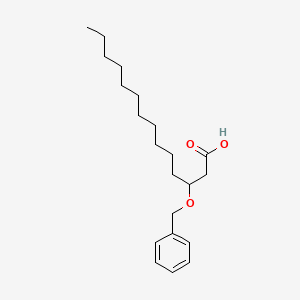
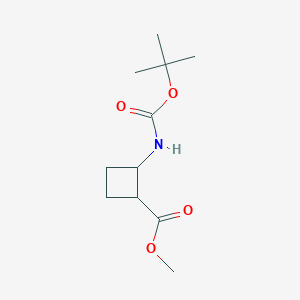
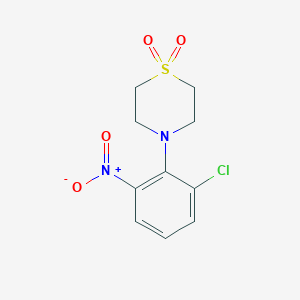
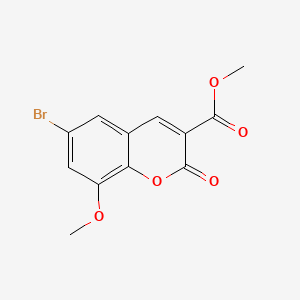

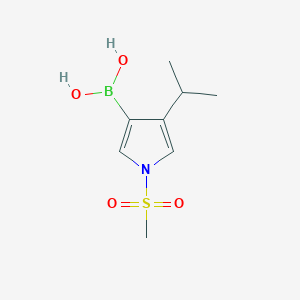







![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
